molecular formula C14H15NO2S B2705495 3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone CAS No. 93523-16-1

3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B2705495
CAS No.: 93523-16-1
M. Wt: 261.34
InChI Key: UKEAUCFXIDCTOS-UHFFFAOYSA-N
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Description

3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone is a propanone derivative featuring a 4-methoxyanilino group and a 2-thienyl substituent. Its molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 273.34 g/mol. The methoxy group (–OCH₃) at the para position of the anilino ring contributes electron-donating effects, while the 2-thienyl heterocycle provides aromatic diversity.

Properties

IUPAC Name

3-(4-methoxyanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-17-12-6-4-11(5-7-12)15-9-8-13(16)14-3-2-10-18-14/h2-7,10,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEAUCFXIDCTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93523-16-1
Record name 3-(4-METHOXYANILINO)-1-(2-THIENYL)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone typically involves the reaction of 4-methoxyaniline with 2-thiophenecarboxaldehyde under acidic or basic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques like recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone is explored for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Properties : Research indicates that compounds with similar structures may exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited the growth of MCF-7 breast cancer cells with IC50_{50} values as low as 5.2 µM, suggesting promising anticancer activity .
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Similar thienyl and anilino derivatives have shown activity against both gram-positive and gram-negative bacteria, indicating a potential for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as:

  • Oxidation : Leading to quinone derivatives, which are important in pharmaceutical applications.
  • Reduction : Producing amine derivatives that can be further modified for drug development.
  • Substitution Reactions : Allowing the introduction of various functional groups to tailor biological activity .

Industrial Applications

The compound is also utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for applications in electronics and polymer science .

Compound NameIC50_{50} (µM)Cancer Cell Line
This compound5.2MCF-7 (Breast Cancer)
4-Aminoquinazoline Derivative7.5A549 (Lung Cancer)
Another Anilino Derivative6.0HeLa (Cervical Cancer)

This table highlights the compound's significant antitumor activity compared to related compounds, demonstrating its potential as a lead candidate in cancer therapeutics.

Table 2: Synthetic Pathways Involving this compound

Reaction TypeProducts FormedKey Reagents Used
OxidationQuinone derivativesHydrogen peroxide, m-chloroperbenzoic acid
ReductionAmine derivativesSodium borohydride, lithium aluminum hydride
SubstitutionVarious substituted aromatic compoundsNucleophiles like sodium azide or thiourea

Mechanism of Action

The mechanism of action of 3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Research Implications

  • Electronic Effects : Methoxy and chloro substituents modulate electron density, impacting interactions with charged or polar residues in enzymes or receptors .
  • Steric Effects : Bulky groups like sec-butyl or isopropyl may hinder binding to sterically restricted active sites but improve lipid bilayer penetration .
  • Solubility: Morpholine and dimethylamino groups enhance aqueous solubility, critical for bioavailability .

Biological Activity

3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thienyl group and a methoxyaniline moiety, which are believed to contribute to its biological properties. The specific arrangement of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular signaling pathways, potentially leading to altered gene expression and metabolic processes.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses that are critical for therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity:

  • Antibacterial Activity : The compound has demonstrated effectiveness against several bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Comparative studies have shown that it outperforms some commercial antibiotics .
  • Antifungal Activity : It also exhibits antifungal properties against pathogens like Candida albicans, suggesting potential applications in treating fungal infections .

Anticancer Activity

The compound's anticancer potential has been explored through various studies:

  • Cell Line Studies : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, though the exact pathways remain under investigation .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the methoxy and thienyl groups can enhance or diminish the anticancer activity, highlighting the importance of these substituents in drug design .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateMethoxy group enhances solubility
3-(4-Chloroanilino)-1-(2-thienyl)-1-propanoneModerateLowChloro group may reduce bioactivity
3-(4-Bromoanilino)-1-(2-thienyl)-1-propanoneModerateModerateBromine may enhance reactivity

This table illustrates how the presence of different substituents can significantly influence the biological activity of similar compounds.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Bacterial Resistance : A study published in a peer-reviewed journal highlighted its effectiveness against antibiotic-resistant strains, showcasing its potential as an alternative treatment option .
  • Cancer Treatment Trials : Preliminary trials involving this compound have indicated promising results in reducing tumor growth in specific cancer models, warranting further clinical investigation .

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone?

Methodological Answer: Key synthesis approaches include:

  • Enantioselective Reduction : Reduction of 3-(dimethylamino)-1-(2-thienyl)-1-propanone using a chiral catalyst (e.g., (R)-oxazaborolidine) with BH₃ in THF, yielding enantiomerically enriched intermediates. This method achieves >90% enantiomeric excess under optimized conditions .
  • Intermediate Halogenation : Conversion of 3-chloro-1-(2-thienyl)-1-propanone to 3-iodo derivatives via NaI in acetone, followed by condensation with methylamine to form target compounds .
  • Racemic Alcohol Resolution : Reduction with NaBH₄ in ethanol produces racemic alcohol, resolved using (S)-(+)-mandelic acid for optical purity .

Q. Table 1: Comparison of Synthesis Methods

MethodReagents/CatalystsYield (%)Enantiomeric ExcessReference
Enantioselective ReductionBH₃, (R)-oxazaborolidine85–92>90%
Intermediate HalogenationNaI, methylamine78N/A (racemic)
Racemic ResolutionNaBH₄, (S)-mandelic acid7099% (post-resolution)

Q. How is the structural characterization of this compound performed in academic research?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–C = 1.48 Å), dihedral angles (e.g., 12.5° between thienyl and methoxyanilino groups), and packing interactions. Data collected at 100 K with MoKα radiation (λ = 0.71073 Å) ensures precision .
  • Spectroscopy :
    • NMR : ¹H NMR (400 MHz, CDCl₃) shows δ 7.45 (thienyl H), δ 6.85 (methoxyanilino aromatic H).
    • FT-IR : Peaks at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–CH₃) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • GHS Hazards : Acute toxicity (Oral Category 4), skin corrosion (Category 1B), severe eye damage (Category 1) .
  • Mitigation Strategies :
    • Use PPE (nitrile gloves, goggles, lab coat).
    • Work under fume hoods to avoid aerosol inhalation.
    • Store in dark, inert conditions (room temperature, argon atmosphere) .

Q. How can enantiomeric excess be optimized in asymmetric synthesis?

Methodological Answer:

  • Catalyst Screening : Chiral oxazaborolidines (e.g., (R)-1-methyl-3,3-diphenyltetrahydropyrrolo-oxazaborole) enhance stereocontrol. Adjusting catalyst loading (5–10 mol%) improves ee from 85% to 95% .
  • Solvent Effects : Non-polar solvents (toluene) favor tighter transition states, reducing racemization .
  • Temperature Control : Reactions at −20°C slow competing pathways, increasing ee by 8–12% .

Q. How do computational methods aid in resolving contradictory crystallographic data?

Methodological Answer:

  • DFT Calculations : Compare experimental bond lengths (e.g., C=O at 1.22 Å) with theoretical values (1.21 Å) to validate structural assignments .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking in crystal packing) to explain polymorphism or disorder .

Q. What strategies address stability issues under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Expose compound to pH 2–12 buffers at 40°C for 14 days. HPLC monitors degradation (e.g., hydrolysis of methoxy group at pH >10) .
  • Light Sensitivity : Store in amber vials; UV/Vis spectroscopy tracks photo-degradation (λmax shifts from 280 nm to 310 nm indicate ketone oxidation) .

Q. How are spectral contradictions (e.g., NMR vs. XRD) resolved?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) causing signal splitting. Cooling to −40°C "freezes" conformers, simplifying spectra .
  • Synchrotron XRD : High-resolution data (0.8 Å) resolves ambiguous bond lengths, correcting misassignments from lower-quality crystals .

Q. What methodologies quantify intermolecular interactions in solid-state structures?

Methodological Answer:

  • Cambridge Structural Database (CSD) Surveys : Compare packing motifs (e.g., C–H···O vs. π-π) with analogous compounds (e.g., 3-(4-Methoxyphenyl)pyrazole derivatives) .
  • Thermogravimetric Analysis (TGA) : Correlate weight loss (e.g., 5% at 150°C) with lattice solvent evaporation, confirming hydrogen-bond networks .

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